An In-depth Technical Guide to BI-4464 as a Chemical Probe for PTK2 Function
An In-depth Technical Guide to BI-4464 as a Chemical Probe for PTK2 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2][3] Its activity is crucial for signal transduction from integrins and growth factor receptors.[2] Dysregulation of PTK2 has been implicated in various pathologies, particularly in cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[4] This has made PTK2 an attractive target for therapeutic intervention.
BI-4464 is a potent and highly selective chemical probe for PTK2.[5][6] As an ATP-competitive inhibitor, it provides a valuable tool for elucidating the kinase-dependent functions of PTK2 in various biological contexts.[5][6] This guide provides a comprehensive overview of BI-4464, including its biochemical and cellular activities, and detailed protocols for its application in PTK2 functional studies.
BI-4464: Mechanism of Action and Properties
BI-4464 functions as a highly selective, ATP-competitive inhibitor of PTK2/FAK.[5][6] The crystal structure of BI-4464 in complex with the PTK2 kinase domain (PDB ID: 6I8Z) reveals its binding mode within the ATP-binding pocket, providing a structural basis for its inhibitory activity.[7] This targeted inhibition of PTK2's kinase function makes BI-4464 an excellent tool for dissecting the signaling pathways regulated by PTK2 phosphorylation events. Furthermore, the high selectivity of BI-4464 minimizes off-target effects, which is crucial for attributing observed biological outcomes specifically to the inhibition of PTK2. BI-4464 has also been utilized as a PTK2 ligand for the development of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of the PTK2 protein.[5][8]
Data Presentation: Quantitative Activity of BI-4464
The following table summarizes the key quantitative data for BI-4464 and its derived PROTACs.
| Compound | Assay Type | Target | Value | Reference |
| BI-4464 | Cell-free kinase assay | PTK2/FAK | IC50: 17 nM | [5][6][9][10] |
| BI-4464 | Cell proliferation assay (Human Hepatocellular Carcinoma cell lines) | PTK2/FAK | pIC50: ~5 | [5][11] |
| BI-4464 | Cell viability assay (VLP-treated Human Umbilical Vein Endothelial Cells) | PTK2/FAK | IC50: ~0.9 µM | [5] |
| BI-3663 (PROTAC) | Protein Degradation Assay (11 HCC cell lines) | PTK2/FAK | DC50: 30 nM (median) | [12] |
Experimental Protocols
In Vitro PTK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of BI-4464 on PTK2 kinase activity in a cell-free system.
Materials:
-
Recombinant human PTK2 enzyme
-
PTK substrate (e.g., Poly (Glu:Tyr 4:1))
-
ATP
-
BI-4464
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Prepare a stock solution of BI-4464 in DMSO.
-
Create a serial dilution of BI-4464 in the kinase buffer.
-
In a 96-well plate, add the recombinant PTK2 enzyme, the PTK substrate, and the BI-4464 dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for PTK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[13][14]
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the BI-4464 concentration to determine the IC50 value.
Cellular Assay: Inhibition of PTK2 Autophosphorylation
This protocol uses Western blotting to assess the ability of BI-4464 to inhibit the autophosphorylation of PTK2 at Tyr397 in cultured cells.
Materials:
-
Cell line expressing PTK2 (e.g., human hepatocellular carcinoma cell lines like SNU387, HUH-1, or HepG2)[5][11]
-
Complete cell culture medium
-
BI-4464
-
Lysis buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, 10% glycerol, 1% Triton X-100, 0.1% SDS, 1% NP-40) supplemented with protease and phosphatase inhibitors[1]
-
Primary antibodies: anti-phospho-PTK2 (Tyr397) and anti-total-PTK2
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BI-4464 (e.g., 0-10 µM) for a specified duration (e.g., 18 hours).[5][11]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1] For phospho-antibodies, BSA is often recommended.[15]
-
Incubate the membrane with the primary antibody against phospho-PTK2 (Tyr397) overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PTK2 to confirm equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of PTK2 autophosphorylation.
Cell Viability/Proliferation Assay
This protocol measures the effect of BI-4464 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-4464
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BI-4464 (e.g., 0-10 µM) for the desired duration (e.g., 18-72 hours).[5][11]
-
Add the MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]
-
If using MTT, add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.[18]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the BI-4464 concentration to determine the IC50 or pIC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTK2 (FAK) signaling pathway activation and downstream effectors.
Caption: Mechanism of action of BI-4464 as an ATP-competitive inhibitor of PTK2.
Caption: General experimental workflow for cellular assays using BI-4464.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. uniprot.org [uniprot.org]
- 3. PTK2 Monoclonal Antibody (OTI4D11) (TA506174) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rcsb.org [rcsb.org]
- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-4464 | PTK2/FAK抑制剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com.cn [promega.com.cn]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
